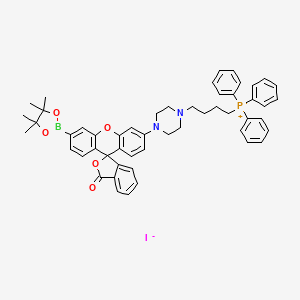

MitoPY1

Description

Properties

IUPAC Name |

4-[4-[3-oxo-6'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[2-benzofuran-1,9'-xanthene]-3'-yl]piperazin-1-yl]butyl-triphenylphosphanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C52H53BN2O5P.HI/c1-50(2)51(3,4)60-53(59-50)38-26-28-45-47(36-38)57-48-37-39(27-29-46(48)52(45)44-25-15-14-24-43(44)49(56)58-52)55-33-31-54(32-34-55)30-16-17-35-61(40-18-8-5-9-19-40,41-20-10-6-11-21-41)42-22-12-7-13-23-42;/h5-15,18-29,36-37H,16-17,30-35H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPCCULDYUUMFAD-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4(C5=C(O3)C=C(C=C5)N6CCN(CC6)CCCC[P+](C7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=CC=C9)C1=CC=CC=C1C(=O)O4.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H53BIN2O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

954.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to MitoPY1 for the Detection of Mitochondrial Hydrogen Peroxide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Mitochondria Peroxy Yellow 1 (MitoPY1), a fluorescent probe for imaging hydrogen peroxide (H₂O₂) within the mitochondria of living cells. We will delve into the core principles of its detection mechanism, present key quantitative data, and provide detailed experimental protocols for its application.

Core Principle of H₂O₂ Detection

This compound is a bifunctional small-molecule fluorescent probe designed for the selective detection of H₂O₂ in mitochondria.[1][2][3][4] Its functionality is based on two key chemical moieties:

-

Mitochondrial Targeting: A triphenylphosphonium (TPP) cation directs the probe to the mitochondria. The large negative membrane potential of the inner mitochondrial membrane drives the accumulation of this lipophilic cation within the mitochondrial matrix.[4]

-

H₂O₂-Specific Sensing: A boronate-based molecular switch serves as the H₂O₂-responsive element. In the presence of H₂O₂, the boronate group is selectively cleaved, leading to a conformational change in the fluorophore.[1][3][4] This "turn-on" mechanism results in a significant increase in fluorescence intensity, allowing for the visualization of H₂O₂ production.[1][5] The reaction is irreversible.[4]

The reaction of this compound with H₂O₂ converts it to its oxidized form, MitoPY1ox, which is a brightly fluorescent xanthene dye.[4] This chemoselective reaction provides high specificity for H₂O₂ over other reactive oxygen species (ROS).[1][3][4]

Quantitative Data

The photophysical and performance characteristics of this compound are summarized in the tables below.

Table 1: Photophysical Properties of this compound and MitoPY1ox

| Property | This compound (Unreacted) | MitoPY1ox (H₂O₂-reacted) | Reference |

| Absorption Maxima (λabs) | 489 nm, 510 nm | 510 nm | [4][6] |

| Molar Extinction Coefficient (ε) | 14,300 M⁻¹cm⁻¹ (at 489 nm), 14,200 M⁻¹cm⁻¹ (at 510 nm) | 22,300 M⁻¹cm⁻¹ (at 510 nm) | [4][6] |

| Emission Maximum (λem) | 540 nm | 528 nm (often reported as 530 nm) | [4][7] |

| Quantum Yield (Φ) | 0.019 | 0.405 | [6] |

Table 2: Selectivity of this compound for H₂O₂ over other Reactive Oxygen Species (ROS)

| Reactive Oxygen Species | Response Relative to H₂O₂ | Reference |

| Superoxide (O₂⁻) | No significant response | [7] |

| Nitric Oxide (NO) | No significant response | [7] |

| Hypochlorite (OCl⁻) | No significant response | [4] |

| Hydroxyl Radical (•OH) | No significant response | [4][7] |

Table 3: Recommended Experimental Parameters for this compound

| Parameter | Recommended Value | Reference |

| Working Concentration | 5 - 10 µM | [4][6] |

| Incubation Time | 30 - 60 minutes | [6] |

| Incubation Temperature | 37 °C | [6] |

| Excitation Wavelength | 488 nm or 510 nm | [4] |

| Emission Collection | 527 - 580 nm | [4] |

Experimental Protocols

This section provides a detailed methodology for using this compound to visualize mitochondrial H₂O₂ in live adherent mammalian cells using confocal microscopy.

Reagent Preparation

-

This compound Stock Solution (5 mM): Dissolve commercially available this compound in anhydrous dimethyl sulfoxide (DMSO) to a final concentration of 5 mM. Aliquot and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

-

This compound Working Solution (10 µM): On the day of the experiment, dilute the 5 mM this compound stock solution in an appropriate buffer (e.g., Dulbecco's Phosphate-Buffered Saline - DPBS) to a final working concentration of 10 µM.

Cell Staining and Imaging

-

Cell Culture: Plate adherent cells on glass-bottom dishes or coverslips suitable for microscopy and culture until they reach the desired confluency.

-

Cell Washing: Gently wash the cells twice with pre-warmed (37°C) DPBS to remove any residual serum.

-

This compound Loading: Add the 10 µM this compound working solution to the cells and incubate for 30-60 minutes at 37°C in a CO₂ incubator.

-

Co-staining (Optional): To confirm mitochondrial localization, a mitochondrial co-stain such as MitoTracker Deep Red can be added simultaneously with this compound. A nuclear counterstain like Hoechst can also be included.

-

Induction of H₂O₂ Production (Optional): To induce mitochondrial H₂O₂, cells can be treated with an appropriate stimulus (e.g., paraquat, antimycin A, or exogenous H₂O₂) during or after this compound loading.

-

Washing: After incubation, gently wash the cells twice with pre-warmed DPBS to remove excess probe.

-

Imaging: Mount the coverslip or dish on a confocal microscope equipped with appropriate lasers and filters. Image the cells using an excitation wavelength of 488 nm or 510 nm and collect the emission between 527 nm and 580 nm.

Visualizations

Signaling Pathways

The following diagrams illustrate signaling pathways where mitochondrial H₂O₂ plays a crucial role.

Caption: Principle of this compound for H₂O₂ detection.

Caption: Role of mitochondrial H₂O₂ in the intrinsic apoptosis pathway.

Caption: Mitochondrial H₂O₂ in Parkinson's disease-related pathways.

Experimental Workflow

The following diagram outlines the key steps in a typical this compound experiment.

Caption: Experimental workflow for live-cell imaging with this compound.

References

- 1. Preparation and use of this compound for imaging hydrogen peroxide in mitochondria of live cells | Springer Nature Experiments [experiments.springernature.com]

- 2. H2O2 Signalling Pathway: A Possible Bridge between Insulin Receptor and Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mitochondrial ROS and the Effectors of the Intrinsic Apoptotic Pathway in Aging Cells: The Discerning Killers! - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Preparation and use of this compound for imaging hydrogen peroxide in mitochondria of live cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A Targetable Fluorescent Probe for Imaging Hydrogen Peroxide in the Mitochondria of Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | Fluorescent Cell Indicators and Sensors: R&D Systems [rndsystems.com]

An In-depth Technical Guide to the MitoPY1 Probe

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitochondria Peroxy Yellow 1 (MitoPY1) is a highly selective, small-molecule fluorescent probe designed for the detection of hydrogen peroxide (H₂O₂) within the mitochondria of living cells.[1][2][3][4] Its unique bifunctional design allows for targeted accumulation in the mitochondrial matrix and a "turn-on" fluorescent response upon reaction with H₂O₂.[1][3][4] This guide provides a comprehensive overview of the structure, properties, and application of this compound, serving as a technical resource for researchers in cellular biology, neurodegenerative disease, and drug development.

Structure and Mechanism of Action

This compound is a bifunctional molecule that consists of two key components: a triphenylphosphonium (TPP) cation and a boronate-based molecular switch.[1][2][5][6] The TPP group is a lipophilic cation that facilitates the accumulation of the probe within the mitochondria, driven by the organelle's large negative membrane potential.[5][7] The boronate group acts as a specific sensor for H₂O₂.[1][2][3][4]

In its native state, the boronate group quenches the fluorescence of the xanthene fluorophore.[1] Upon selective reaction with H₂O₂, the boronate is cleaved, leading to the formation of a highly fluorescent phenol product, MitoPY1ox.[1][2] This process results in a significant "turn-on" fluorescence enhancement, allowing for the sensitive detection of mitochondrial H₂O₂.[1][3][4] this compound exhibits high selectivity for H₂O₂ over other reactive oxygen species (ROS) such as superoxide, nitric oxide, and hydroxyl radicals.[1][2]

Below is a diagram illustrating the activation pathway of the this compound probe.

References

- 1. Preparation and use of this compound for imaging hydrogen peroxide in mitochondria of live cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Targetable Fluorescent Probe for Imaging Hydrogen Peroxide in the Mitochondria of Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preparation and use of this compound for imaging hydrogen peroxide in mitochondria of live cells | Springer Nature Experiments [experiments.springernature.com]

- 4. Preparation and use of this compound for imaging hydrogen peroxide in mitochondria of live cells. | Sigma-Aldrich [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. This compound | 1041634-69-8 | Benchchem [benchchem.com]

MitoPY1: A Technical Guide to its Selective Detection of Mitochondrial Hydrogen Peroxide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core functionalities of MitoPY1, a fluorescent probe renowned for its selective detection of hydrogen peroxide (H₂O₂) within the mitochondria of living cells. This document provides a comprehensive overview of its mechanism, selectivity over other reactive oxygen species (ROS), and detailed experimental protocols for its application.

Introduction

Mitochondria, the powerhouses of the cell, are a primary source of endogenous ROS. Among these, hydrogen peroxide is a key signaling molecule implicated in a range of physiological and pathological processes.[1][2] The ability to accurately measure localized H₂O₂ concentrations within mitochondria is crucial for understanding cellular signaling, oxidative stress, and the progression of various diseases. This compound, or Mitochondria Peroxy Yellow 1, is a powerful tool designed for this purpose, offering high selectivity and targeted localization.[2][3][4][5]

Mechanism of Action and Selectivity

This compound's design incorporates two key functional components: a triphenylphosphonium (TPP) cation and a boronate-based chemical switch. The positively charged TPP moiety facilitates the probe's accumulation within the negatively charged mitochondrial matrix.[1][2][3]

The detection mechanism relies on the selective reaction of the boronate group with hydrogen peroxide. In the presence of H₂O₂, the boronate is oxidized, leading to a conformational change in the fluorophore. This "turn-on" mechanism results in a significant increase in fluorescence intensity, allowing for the visualization and quantification of mitochondrial H₂O₂.[1][2]

A critical feature of this compound is its high selectivity for H₂O₂ over other biologically relevant ROS. This selectivity is attributed to the specific reactivity of the boronate switch with H₂O₂.[6][7]

Visualizing the Workflow

Caption: Mechanism of this compound action and selectivity.

Quantitative Selectivity Data

The following table summarizes the fluorescence response of this compound to various reactive oxygen species. The data demonstrates the probe's significant and preferential response to hydrogen peroxide.

| Reactive Oxygen Species (ROS) | Concentration | Relative Fluorescence Fold-Change (vs. Basal) |

| **Hydrogen Peroxide (H₂O₂) ** | 100 µM | ~20-fold increase [1] |

| Superoxide (O₂⁻) | 10 mM | No significant change |

| Nitric Oxide (NO) | 200 µM | No significant change |

| Hydroxyl Radical (•OH) | 100 µM | No significant change |

| Hypochlorite (OCl⁻) | 100 µM | No significant change |

Note: The fold-change for H₂O₂ is an approximation based on graphical data presented in the literature. The concentrations for other ROS are those at which no significant fluorescence increase was observed.[1]

Experimental Protocols

In Vitro Selectivity Assay

This protocol outlines the procedure to assess the selectivity of this compound for H₂O₂ over other ROS in a cell-free system.

Materials:

-

This compound stock solution (e.g., 1 mM in DMSO)

-

HEPES buffer (20 mM, pH 7.0)

-

Hydrogen peroxide (H₂O₂) solution

-

Sources of other ROS (e.g., KO₂ for superoxide, SIN-1 for peroxynitrite, Fenton reaction for hydroxyl radical)

-

Fluorometer or fluorescence plate reader

Procedure:

-

Prepare a working solution of this compound (e.g., 5 µM) in HEPES buffer.

-

Add the respective ROS to the this compound solution in a cuvette or multi-well plate.

-

Incubate the mixture at room temperature, protected from light.

-

Measure the fluorescence intensity at various time points (e.g., 0, 15, 30, 60 minutes).

-

Excitation and emission wavelengths should be optimized for the instrument used, typically around 503 nm for excitation and 528 nm for emission for the oxidized product.[1]

Live Cell Imaging of Mitochondrial H₂O₂

This protocol provides a general guideline for using this compound to visualize mitochondrial H₂O₂ in cultured cells using confocal microscopy.

Materials:

-

Adherent cells cultured on glass-bottom dishes or coverslips

-

This compound stock solution (1 mM in DMSO)

-

Dulbecco's Phosphate-Buffered Saline (DPBS) or other suitable imaging buffer

-

Confocal microscope with appropriate filter sets

Procedure:

-

Culture cells to the desired confluency.

-

Prepare a fresh working solution of this compound (e.g., 5-10 µM) in pre-warmed imaging buffer.

-

Wash the cells once with the imaging buffer.

-

Incubate the cells with the this compound working solution for 30-60 minutes at 37°C.

-

Wash the cells twice with fresh imaging buffer to remove excess probe.

-

Induce H₂O₂ production if desired (e.g., by adding a stimulating agent like paraquat).

-

Image the cells using a confocal microscope. Optimal excitation is around 488-510 nm, and emission should be collected between 520-600 nm.[1]

Experimental Workflow Diagram

Caption: Workflow for live-cell imaging of mitochondrial H₂O₂ using this compound.

Data Presentation and Analysis

Fluorescence intensity data from this compound experiments can be used to provide semi-quantitative or relative quantitative information on changes in mitochondrial H₂O₂ levels. It is crucial to include appropriate controls, such as untreated cells and cells treated with a known inducer of mitochondrial H₂O₂. Image analysis software can be used to quantify the fluorescence intensity within the mitochondrial regions of interest.

Conclusion

This compound stands out as a highly selective and effective fluorescent probe for the detection of hydrogen peroxide within the mitochondria of living cells. Its robust "turn-on" fluorescence response and high signal-to-noise ratio make it an invaluable tool for researchers in cell biology, neuroscience, and drug discovery. The detailed protocols and data presented in this guide are intended to facilitate the successful application of this compound in elucidating the intricate roles of mitochondrial H₂O₂ in health and disease.

References

- 1. Preparation and use of this compound for imaging hydrogen peroxide in mitochondria of live cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preparation and use of this compound for imaging hydrogen peroxide in mitochondria of live cells | Springer Nature Experiments [experiments.springernature.com]

- 3. researchgate.net [researchgate.net]

- 4. researchwithnj.com [researchwithnj.com]

- 5. Preparation and use of this compound for imaging hydrogen peroxide in mitochondria of live cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. rndsystems.com [rndsystems.com]

- 7. This compound | Other Mitochondria Dyes and Probes | Tocris Bioscience [tocris.com]

MitoPY1: A Technical Guide to Probing Mitochondrial Oxidative Stress

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Mitochondria Peroxy Yellow 1 (MitoPY1), a fluorescent probe designed for the selective detection of hydrogen peroxide (H₂O₂) within the mitochondria of living cells. This document details the probe's mechanism of action, key characteristics, experimental protocols, and data interpretation for studying oxidative stress.

Introduction to this compound

This compound is a small-molecule fluorescent sensor that enables the visualization and quantification of mitochondrial H₂O₂, a key reactive oxygen species (ROS) implicated in a wide range of physiological and pathological processes.[1][2][3][4] Aberrant H₂O₂ production in mitochondria is linked to cellular aging, neurodegenerative diseases, and cancer.[2] this compound offers a powerful tool for investigating the intricate role of mitochondrial ROS in cellular signaling and disease.

The probe consists of two key functional domains: a triphenylphosphonium (TPP) cation that directs its accumulation within the mitochondria due to the organelle's negative membrane potential, and a boronate-based switch that reacts specifically with H₂O₂.[1][3][4] This reaction triggers a significant increase in the probe's fluorescence, allowing for the sensitive detection of H₂O₂ fluxes.[1][4]

Mechanism of Action

This compound's fluorescence is initially quenched. Upon reaction with H₂O₂, the boronate group is cleaved, leading to the formation of the highly fluorescent product, MitoPY1ox.[1] This "turn-on" fluorescence response provides a direct correlation between the detected signal and the concentration of mitochondrial H₂O₂.

References

- 1. Preparation and use of this compound for imaging hydrogen peroxide in mitochondria of live cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Targetable Fluorescent Probe for Imaging Hydrogen Peroxide in the Mitochondria of Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preparation and use of this compound for imaging hydrogen peroxide in mitochondria of live cells | Semantic Scholar [semanticscholar.org]

- 4. Preparation and use of this compound for imaging hydrogen peroxide in mitochondria of live cells | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide to MitoPY1: Excitation, Emission, and Experimental Applications

This technical guide provides a comprehensive overview of MitoPY1, a fluorescent probe designed for the specific detection of hydrogen peroxide (H₂O₂) within the mitochondria of living cells. Tailored for researchers, scientists, and professionals in drug development, this document details the spectral properties, underlying signaling pathways, and experimental protocols associated with the use of this compound.

Core Principles of this compound Function

This compound is a bifunctional small molecule engineered for targeted mitochondrial localization and sensitive H₂O₂ detection.[1][2][3][4][5] Its structure incorporates two key moieties: a triphenylphosphonium (TPP) cation and a boronate-based fluorescent reporter. The positively charged TPP group facilitates the accumulation of the probe within the mitochondrial matrix, driven by the organelle's negative membrane potential. The boronate group acts as a specific trigger for H₂O₂. In the presence of H₂O₂, the boronate is cleaved, leading to a significant increase in the fluorescence quantum yield of the molecule.[3] This "turn-on" fluorescent response allows for the visualization of changes in mitochondrial H₂O₂ levels.[4]

Data Presentation: Photophysical Properties

The spectral characteristics of this compound are crucial for its application in fluorescence microscopy and other detection methods. The key quantitative data are summarized in the tables below.

Spectral Properties of Unreacted this compound

| Property | Value | Conditions |

| Absorption Maxima (λabs) | 489 nm, 510 nm | 20 mM HEPES, pH 7 |

| Molar Extinction Coefficient (ε) | 14,300 M⁻¹cm⁻¹ (at 489 nm), 14,200 M⁻¹cm⁻¹ (at 510 nm) | 20 mM HEPES, pH 7 |

| Emission Maximum (λem) | 540 nm | 20 mM HEPES, pH 7 |

| Quantum Yield (Φ) | 0.019 | 20 mM HEPES, pH 7 |

Spectral Properties of MitoPY1ox (after reaction with H₂O₂)

| Property | Value | Conditions |

| Absorption Maximum (λabs) | 510 nm | 20 mM HEPES, pH 7 |

| Molar Extinction Coefficient (ε) | 22,300 M⁻¹cm⁻¹ | 20 mM HEPES, pH 7 |

| Emission Maximum (λem) | 528-530 nm | 20 mM HEPES, pH 7 |

| Quantum Yield (Φ) | 0.405 | 20 mM HEPES, pH 7 |

Note: The reaction with H₂O₂ results in an approximate 21-fold increase in fluorescence quantum yield, providing a high signal-to-noise ratio for imaging.[6]

Signaling Pathway and Detection Mechanism

Mitochondria are a primary source of cellular reactive oxygen species (ROS), including H₂O₂. This production is often a byproduct of the electron transport chain. This compound is designed to specifically detect these fluctuations in mitochondrial H₂O₂.

Caption: Mitochondrial H₂O₂ production and detection by this compound.

Experimental Protocols

The following are generalized protocols for the use of this compound in cell culture. Specific parameters may need to be optimized for different cell types and experimental conditions.

Preparation of this compound Stock Solution

-

Reconstitution: Dissolve this compound powder in anhydrous dimethyl sulfoxide (DMSO) to prepare a stock solution of 1-10 mM.[7][8]

-

Storage: Aliquot the stock solution into small volumes and store at -20°C, protected from light and moisture.[7][8]

Staining of Live Cells with this compound

-

Cell Culture: Plate cells on an appropriate imaging dish or plate and culture until they reach the desired confluency.

-

Loading: Dilute the this compound stock solution in pre-warmed cell culture medium to a final working concentration of 1-10 µM. A final DMSO concentration of less than 0.5% is recommended to avoid cytotoxicity.

-

Incubation: Remove the culture medium from the cells and replace it with the this compound-containing medium. Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator.[2]

-

Washing: After incubation, wash the cells twice with pre-warmed phosphate-buffered saline (PBS) or culture medium to remove excess probe.

-

Imaging: Image the cells immediately using a fluorescence microscope equipped with appropriate filters for this compound (e.g., excitation around 488-510 nm and emission collection around 520-540 nm).[9][10]

Caption: General experimental workflow for using this compound.

Selectivity of this compound

A key advantage of this compound is its high selectivity for H₂O₂ over other biologically relevant reactive oxygen species.[3] Experimental data has shown that this compound exhibits a minimal fluorescent response to superoxide (O₂⁻), nitric oxide (NO), and hydroxyl radical (•OH), ensuring that the detected signal is primarily from H₂O₂.[3][7][8]

Conclusion

This compound is a powerful and selective tool for the real-time visualization of mitochondrial hydrogen peroxide in living cells. Its "turn-on" fluorescence upon reaction with H₂O₂ provides a high-contrast signal suitable for a range of applications in cell biology, pharmacology, and toxicology. By understanding its spectral properties and following optimized experimental protocols, researchers can effectively utilize this compound to investigate the role of mitochondrial ROS in various physiological and pathological processes.

References

- 1. Preparation and use of this compound for imaging hydrogen peroxide in mitochondria of live cells | Semantic Scholar [semanticscholar.org]

- 2. scispace.com [scispace.com]

- 3. Preparation and use of this compound for imaging hydrogen peroxide in mitochondria of live cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Preparation and use of this compound for imaging hydrogen peroxide in mitochondria of live cells | Springer Nature Experiments [experiments.springernature.com]

- 5. Preparation and use of this compound for imaging hydrogen peroxide in mitochondria of live cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | 1041634-69-8 | Benchchem [benchchem.com]

- 7. This compound | Other Mitochondria Dyes and Probes | Tocris Bioscience [tocris.com]

- 8. rndsystems.com [rndsystems.com]

- 9. researchgate.net [researchgate.net]

- 10. A Targetable Fluorescent Probe for Imaging Hydrogen Peroxide in the Mitochondria of Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to MitoPY1: A Fluorescent Probe for Live-Cell Imaging of Mitochondrial Hydrogen Peroxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of MitoPY1, a fluorescent probe designed for the specific detection of hydrogen peroxide (H₂O₂) within the mitochondria of living cells. This document details the probe's mechanism of action, key photophysical properties, experimental protocols for its application, and its use in elucidating the role of mitochondrial H₂O₂ in various signaling pathways.

Introduction to this compound

Mitochondria are central to cellular metabolism and are a primary source of reactive oxygen species (ROS), including hydrogen peroxide.[1][2] While excessive H₂O₂ production is linked to oxidative stress and various pathologies, it is also recognized as a critical second messenger in cellular signaling.[1] Understanding the spatiotemporal dynamics of mitochondrial H₂O₂ is therefore crucial for dissecting its diverse physiological and pathological roles.

This compound is a small-molecule fluorescent probe that enables the visualization of H₂O₂ in mitochondria with high selectivity and sensitivity.[3][4][5] It is a bifunctional molecule composed of a triphenylphosphonium (TPP) cation that directs the probe to the mitochondria and a boronate-based switch that reacts specifically with H₂O₂ to produce a fluorescent signal.[2][3]

Mechanism of Action

The functionality of this compound is based on a two-part system: mitochondrial targeting and H₂O₂-specific fluorescence activation.

-

Mitochondrial Targeting: The lipophilic triphenylphosphonium (TPP) cation moiety of this compound facilitates its accumulation within the mitochondrial matrix.[2] The negative membrane potential of the inner mitochondrial membrane drives the uptake of the positively charged TPP group.

-

H₂O₂ Detection and Fluorescence Turn-On: The probe's fluorescence is initially quenched by a boronate group. In the presence of H₂O₂, the boronate is selectively cleaved, leading to the formation of a highly fluorescent phenol product, MitoPY1ox.[2][6] This "turn-on" fluorescence response allows for the direct visualization of H₂O₂ production.

References

- 1. A Targetable Fluorescent Probe for Imaging Hydrogen Peroxide in the Mitochondria of Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preparation and use of this compound for imaging hydrogen peroxide in mitochondria of live cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preparation and use of this compound for imaging hydrogen peroxide in mitochondria of live cells | Springer Nature Experiments [experiments.springernature.com]

- 4. researchgate.net [researchgate.net]

- 5. Preparation and use of this compound for imaging hydrogen peroxide in mitochondria of live cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Role of the Triphenylphosphonium Group in MitoPY1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mitochondria are central to cellular metabolism and signaling, and the reactive oxygen species (ROS) they produce, particularly hydrogen peroxide (H₂O₂), play critical roles in both physiological and pathological processes.[1][2] Understanding the dynamics of mitochondrial H₂O₂ is therefore of paramount importance in various fields of biological research and drug development. MitoPY1, a small-molecule fluorescent probe, has emerged as a powerful tool for imaging H₂O₂ within the mitochondria of living cells.[1][3][4][5] This technical guide provides an in-depth analysis of the core components of this compound, with a specific focus on the indispensable role of the triphenylphosphonium (TPP) group in its function. We will delve into the mechanism of mitochondrial targeting, present key quantitative data, detail experimental protocols, and provide visual representations of the underlying processes.

The Bifunctional Architecture of this compound

This compound is a cleverly designed bifunctional molecule comprising two key components: a hydrogen peroxide-responsive fluorescent reporter and a mitochondria-targeting moiety.[1][3][4][5]

-

Boronate-Based H₂O₂ Sensor: The core of this compound's detection capability lies in a boronate-based molecular switch.[1][4] In its native state, the boronate group quenches the fluorescence of the xanthene fluorophore. Upon selective reaction with H₂O₂, the boronate is converted to a phenol, leading to the opening of a lactone ring and a significant "turn-on" fluorescence enhancement.[1] This reaction is highly selective for H₂O₂ over other reactive oxygen species such as superoxide, nitric oxide, and hydroxyl radicals.[1][3][6]

-

Triphenylphosphonium (TPP) Mitochondrial Targeting Group: Covalently linked to the fluorophore is a triphenylphosphonium (TPP) cation.[1][2][7] This lipophilic, positively charged group is the key to this compound's subcellular specificity.

The Critical Role of the Triphenylphosphonium Group

The primary and most crucial function of the triphenylphosphonium group in this compound is to ensure its selective accumulation within the mitochondrial matrix.[1][3][7] This targeting is achieved through an electrophoretic mechanism driven by the large mitochondrial membrane potential (ΔΨm).[8]

The inner mitochondrial membrane maintains a substantial negative potential (approximately -150 to -180 mV) relative to the cytoplasm.[8] This strong electrochemical gradient acts as a powerful driving force, actively drawing the positively charged TPP cation, and by extension the entire this compound molecule, from the cytosol into the mitochondrial matrix.[8] This results in a significant concentration of the probe at its intended site of action, enabling the sensitive detection of mitochondrial H₂O₂.[8]

The journey of this compound to the mitochondria can be conceptualized in two main steps:

-

Plasma Membrane Translocation: The initial step involves crossing the plasma membrane into the cytoplasm. The plasma membrane also has a negative potential, albeit smaller than that of the mitochondria (around -30 to -60 mV), which facilitates the initial entry of the positively charged this compound.[8]

-

Mitochondrial Accumulation: Once in the cytoplasm, the much larger mitochondrial membrane potential drives the rapid and substantial accumulation of this compound into the mitochondrial matrix, where it can then react with any present H₂O₂.[8]

Control experiments with a similar probe lacking the TPP moiety have demonstrated that this group is essential for mitochondrial localization.[3]

Quantitative Data

The performance of this compound as a fluorescent probe is characterized by its photophysical properties, which are significantly altered upon reaction with H₂O₂.

| Property | This compound (Unreacted) | MitoPY1ox (Oxidized) | Reference |

| Absorption Maximum (λabs) | 489 nm, 510 nm | 510 nm | [1][3] |

| Molar Absorptivity (ε) | 14,300 M⁻¹cm⁻¹, 14,200 M⁻¹cm⁻¹ | 22,300 M⁻¹cm⁻¹ | [1][3] |

| Emission Maximum (λem) | 540 nm | 528 nm (530 nm also reported) | [1][3] |

| Quantum Yield (Φ) | 0.019 | 0.405 | [1][3] |

Experimental Protocols

The following are generalized protocols for the synthesis of this compound and its application in live cell imaging. Researchers should consult the primary literature for more detailed and specific instructions.[1][5]

Synthesis of this compound

The synthesis of this compound is a multi-step process that is typically completed over 7-10 days.[1][5][9] The final step involves the conjugation of the triphenylphosphonium group to the fluorescent scaffold.[1] A generalized scheme for the synthesis is presented in the original research articles.[1]

Live Cell Imaging of Mitochondrial H₂O₂

This protocol describes a general procedure for using this compound to visualize mitochondrial H₂O₂ in cultured mammalian cells.[1]

Materials:

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Cultured mammalian cells on coverslips or in imaging dishes

-

Cell culture medium (e.g., DMEM)

-

Phosphate-buffered saline (PBS)

-

Optional: A mitochondrial co-stain (e.g., MitoTracker Deep Red)

-

Optional: H₂O₂ solution for positive control

-

Optional: Inducer of oxidative stress (e.g., paraquat)[2][3]

Procedure:

-

Cell Culture: Plate cells on a suitable imaging substrate and grow to the desired confluency.

-

Probe Preparation: Prepare a working solution of this compound in cell culture medium. The final concentration typically ranges from 5 to 10 µM.[7] It is crucial to add this compound to the aqueous buffer immediately before application to the cells, as the boronate group can slowly hydrolyze in water.[1]

-

Cell Staining: Remove the culture medium from the cells and wash with pre-warmed PBS. Add the this compound-containing medium to the cells.

-

Incubation: Incubate the cells for a period of time (e.g., 30-60 minutes) at 37°C to allow for probe uptake and mitochondrial accumulation.[2] The optimal incubation time may vary depending on the cell type and should be determined empirically.[1]

-

Induction of Oxidative Stress (Optional): If studying the effects of a specific stimulus, add the compound of interest (e.g., paraquat) to the medium after the initial this compound incubation.[1] For a positive control, a brief treatment with a low concentration of H₂O₂ can be used.[1]

-

Imaging: After incubation, wash the cells with pre-warmed medium to remove excess probe. Image the cells using a fluorescence microscope equipped with appropriate filters for this compound (excitation ~500 nm, emission ~530 nm). Confocal microscopy is recommended to visualize the mitochondrial localization of the signal.[6]

-

Co-localization (Optional): To confirm mitochondrial localization, cells can be co-stained with a mitochondrion-specific dye like MitoTracker Deep Red.[2]

-

Data Analysis: Quantify the fluorescence intensity in the mitochondrial regions of interest. Data are often presented as a relative change in fluorescence compared to a control or baseline condition.[1]

Visualizations

Signaling Pathway: this compound Mechanism of Action

Caption: Mechanism of this compound activation by hydrogen peroxide.

Experimental Workflow: Live Cell Imaging

Caption: A typical workflow for imaging mitochondrial H₂O₂ with this compound.

Conclusion

The triphenylphosphonium group is an integral component of the this compound probe, conferring the essential property of mitochondrial targeting. Its ability to leverage the mitochondrial membrane potential allows for the specific and concentrated delivery of the H₂O₂-sensitive fluorophore to its subcellular site of interest. This elegant design has made this compound a valuable tool for researchers investigating the intricate roles of mitochondrial ROS in health and disease, and it serves as a prime example of rational chemical probe design for a specific biological application. The continued use and development of such targeted probes will undoubtedly further our understanding of mitochondrial biology and its implications for drug discovery.

References

- 1. Preparation and use of this compound for imaging hydrogen peroxide in mitochondria of live cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mitochondrial-targeted fluorescent probes for reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Targetable Fluorescent Probe for Imaging Hydrogen Peroxide in the Mitochondria of Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Preparation and use of this compound for imaging hydrogen peroxide in mitochondria of live cells | Springer Nature Experiments [experiments.springernature.com]

- 5. Preparation and use of this compound for imaging hydrogen peroxide in mitochondria of live cells [pubmed.ncbi.nlm.nih.gov]

- 6. bio-techne.com [bio-techne.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Preparation and use of this compound for imaging hydrogen peroxide in mitochondria of live cells | Semantic Scholar [semanticscholar.org]

Boronate-Based Probes for Reactive Oxygen Species: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Reactive oxygen species (ROS) are key signaling molecules involved in a myriad of physiological and pathological processes. Their transient nature and low concentrations in biological systems, however, present a significant challenge for their detection and quantification. Boronate-based probes have emerged as a powerful class of chemical tools for the selective detection of various ROS, including hydrogen peroxide (H₂O₂), peroxynitrite (ONOO⁻), and hypochlorous acid (HOCl). This technical guide provides a comprehensive overview of the core principles, applications, and experimental considerations for utilizing boronate-based probes in ROS research and drug development. We delve into the reaction mechanisms, summarize key quantitative data for probe comparison, provide detailed experimental protocols, and illustrate critical pathways and workflows using diagrammatic representations.

Introduction to Boronate-Based ROS Probes

Boronate-based probes are designed to undergo a chemoselective reaction with a specific ROS, leading to a measurable change in their optical properties, most commonly fluorescence. The fundamental sensing mechanism relies on the oxidative cleavage of a carbon-boron bond in the boronate group (either a boronic acid or a boronic ester) to produce a corresponding phenol.[1][2] This transformation effectively "uncages" a fluorophore or chromophore, resulting in a "turn-on" signal. The unique reactivity of the boronate moiety towards nucleophilic oxidants makes these probes highly selective for certain ROS over others.[2][3]

The development of these probes began with the understanding that arylboronic acids react with alkaline H₂O₂ to form phenols.[3] This principle was first translated into a biological context in 2003 with the development of probes for the selective detection of H₂O₂.[1][2] Since then, a diverse palette of boronate probes with varying fluorophores, reaction kinetics, and subcellular targeting capabilities has been developed, enabling researchers to study ROS in a wide range of biological settings, from cell-free assays to living organisms.[1][3][4]

Reaction Mechanisms with Key Reactive Oxygen Species

The selectivity of boronate probes stems from their distinct reaction pathways with different ROS. Understanding these mechanisms is crucial for accurate data interpretation.

Hydrogen Peroxide (H₂O₂)

The reaction with H₂O₂ is the most well-established mechanism for boronate probes. It proceeds through a nucleophilic attack of the hydroperoxide anion (HOO⁻) on the electron-deficient boron atom, forming a tetrahedral boronate-peroxide adduct. This is followed by a 1,2-migration of the aryl group from the boron to the oxygen atom, leading to the formation of a borate ester, which is then rapidly hydrolyzed to yield the corresponding phenol and boric acid.[5][6] This oxidative deboronation process results in the activation of the appended reporter molecule.[7]

Peroxynitrite (ONOO⁻)

Boronate probes react with peroxynitrite much faster than with hydrogen peroxide, with rate constants that can be up to a million times higher.[3][8] The reaction is initiated by the nucleophilic addition of ONOO⁻ to the boron atom, forming an unstable adduct. This adduct can then undergo heterolytic cleavage of the O-O bond to yield the phenol and a nitrite anion (NO₂⁻) as the major pathway.[1] A minor pathway involving homolytic cleavage can also occur, leading to other products.[3] This rapid reaction makes boronate probes particularly well-suited for the real-time detection of peroxynitrite fluxes in biological systems.[3][9]

Hypochlorous Acid (HOCl)

Arylboronates also react with hypochlorous acid to produce the corresponding phenolic products.[1] The reaction rate is generally moderate, with second-order rate constants around 10⁴ M⁻¹s⁻¹.[1] While this reactivity allows for the detection of HOCl, the slower kinetics compared to peroxynitrite and the high reactivity of HOCl with endogenous biomolecules like thiols and amines need to be considered in cellular studies.[1]

Quantitative Data of Representative Boronate Probes

The selection of an appropriate boronate probe depends on several factors, including the target ROS, the required sensitivity, and the desired spectral properties. The following tables summarize key quantitative data for some commonly used boronate probes.

Table 1: Reaction Rate Constants of Boronate Probes with Various ROS

| Probe | Target ROS | Second-Order Rate Constant (k, M⁻¹s⁻¹) | Reference(s) |

| Phenylboronic Acid | H₂O₂ | ~1-2 | [3] |

| Phenylboronic Acid | ONOO⁻ | 1.2 x 10⁶ | [10] |

| Phenylboronic Acid | HOCl | ~10⁴ | [1] |

| Peroxyfluor-1 (PF1) | H₂O₂ | - | [11] |

| Peroxyresorufin-1 (PR1) | H₂O₂ | - | [11] |

| Coumarin Boronate (CBA) | ONOO⁻ | - | [3] |

Table 2: Spectroscopic Properties and Detection Limits of Selected Boronate Probes

| Probe | Fluorophore Core | Excitation (λex, nm) | Emission (λem, nm) | Quantum Yield (Φ) Change | Detection Limit | Reference(s) |

| Peroxyfluor-1 (PF1) | Fluorescein | ~450 | ~515 | >1000-fold increase | ~100-200 nM | [11][12] |

| Peroxyresorufin-1 (PR1) | Resorufin | ~530 | ~585 | >1000-fold increase | ~100-200 nM | [11][13] |

| Peroxyxanthone-1 (PX1) | Xanthone | - | - | - | ~100-200 nM | [11][13] |

| CMB | Coumarin | - | 540 | 0.009 to 0.13 | 31 nM | [5] |

| Probe 1 | - | - | 540 | - | - | [9] |

| BC-BA | Coumarin | - | 442 | - | - | [14][15] |

| BNA-HClO | Naphthalene | - | - | 374-fold increase | 37.56 nM | [16] |

| BODH | BODIPY | - | - | 6-fold increase (0.05 to 0.29) | 205 nM | [17] |

Note: Some specific excitation and emission wavelengths and quantum yields were not explicitly stated in the provided search results.

Experimental Protocols

The successful application of boronate probes requires careful experimental design and execution. Below are generalized protocols for key experiments.

General Protocol for In Vitro ROS Detection

-

Probe Preparation: Prepare a stock solution of the boronate probe (typically 1-10 mM) in a suitable organic solvent such as DMSO or ethanol.

-

Reaction Buffer: Prepare a reaction buffer of the desired pH (e.g., 100 mM phosphate buffer, pH 7.4). Note that some common biological buffers like HEPES and Tris-Cl can interfere with the reaction of boronate probes with ROS.[10]

-

Reaction Mixture: In a microplate or cuvette, add the reaction buffer. Then, add the boronate probe to the desired final concentration (typically 1-10 µM).

-

ROS Addition: Initiate the reaction by adding a known concentration of the ROS of interest (e.g., H₂O₂, ONOO⁻).

-

Signal Measurement: Immediately begin monitoring the change in fluorescence or absorbance at the appropriate wavelengths using a plate reader or spectrofluorometer.

-

Data Analysis: Plot the signal intensity over time to determine the reaction rate. For endpoint assays, measure the signal after a specific incubation period.

General Protocol for Cellular Imaging of ROS

-

Cell Culture: Plate cells on a suitable imaging dish or plate and culture under standard conditions until they reach the desired confluency.

-

Probe Loading: Remove the culture medium and wash the cells with a suitable buffer (e.g., PBS). Incubate the cells with the boronate probe at a final concentration (typically 1-10 µM) in serum-free medium or buffer for a specific time (e.g., 30-60 minutes) at 37°C.[12]

-

Washing: After incubation, wash the cells twice with buffer to remove any excess probe.

-

ROS Stimulation: Treat the cells with a stimulus to induce endogenous ROS production or with an exogenous source of ROS.

-

Image Acquisition: Image the cells using a fluorescence microscope (e.g., confocal or two-photon) with the appropriate filter sets for the chosen probe.[13][18] Acquire images at different time points to monitor the dynamics of ROS production.

-

Image Analysis: Quantify the fluorescence intensity in the cells or specific subcellular regions using image analysis software.

Applications in Drug Development

The ability of boronate-based probes to selectively detect ROS has significant implications for drug development.

-

High-Throughput Screening: These probes can be used in high-throughput screening assays to identify compounds that modulate ROS production or scavenging.[3]

-

Mechanism of Action Studies: They can help elucidate the mechanism of action of drugs by determining if they induce or inhibit oxidative stress.

-

Theranostics: Boronate moieties can be incorporated into drug delivery systems to create "smart" prodrugs that release a therapeutic agent in response to elevated ROS levels in diseased tissues, such as tumors.[19][20] This approach allows for targeted drug delivery and reduced side effects.

Conclusion and Future Perspectives

Boronate-based probes have become indispensable tools for the study of reactive oxygen species in a wide range of biological and biomedical research areas. Their high selectivity, sensitivity, and adaptability have enabled significant advances in our understanding of redox biology.[1][2] Future developments in this field are likely to focus on the design of probes with even faster reaction kinetics, greater photostability, and improved in vivo performance.[1] The continued innovation in boronate probe chemistry will undoubtedly lead to new discoveries in the complex roles of ROS in health and disease, and pave the way for novel diagnostic and therapeutic strategies.[1][19]

References

- 1. Frontiers | Boronate-Based Probes for Biological Oxidants: A Novel Class of Molecular Tools for Redox Biology [frontiersin.org]

- 2. Boronate-Based Probes for Biological Oxidants: A Novel Class of Molecular Tools for Redox Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Boronate probes as diagnostic tools for real time monitoring of peroxynitrite and hydroperoxides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Boronate-based fluorescent probes: imaging hydrogen peroxide in living systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Boronate-Based Fluorescent Probes: Imaging Hydrogen Peroxide in Living Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Activity-Based Sensing for Chemistry-Enabled Biology: Illuminating Principles, Probes, and Prospects for Boronate Reagents for Studying Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Boronate probes as diagnostic tools for real time monitoring of peroxynitrite and hydroperoxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. acsu.buffalo.edu [acsu.buffalo.edu]

- 13. Boronate-based fluorescent probes for imaging cellular hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Novel Boronate Probe Based on 3-Benzothiazol-2-yl-7-hydroxy-chromen-2-one for the Detection of Peroxynitrite and Hypochlorite | MDPI [mdpi.com]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. Fluorescent probe for the detection of hypochlorous acid in water samples and cell models - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 17. A turn-on fluorescent probe for hypochlorous acid based on HOCl-promoted removal of the CN bond in BODIPY-hydrazone | Semantic Scholar [semanticscholar.org]

- 18. collaborate.princeton.edu [collaborate.princeton.edu]

- 19. Boronates as hydrogen peroxide-reactive warheads in the design of detection probes, prodrugs, and nanomedicines used in tumors and other diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

MitoPY1 in Neurodegenerative Disease Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mitochondrial dysfunction, particularly the excessive production of reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂), is a key pathological feature in a range of neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's. The ability to accurately detect and quantify mitochondrial H₂O₂ in live neuronal cells is therefore critical for understanding disease mechanisms and for the development of novel therapeutics. MitoPY1, a fluorescent probe that selectively targets mitochondria and reacts with H₂O₂, has emerged as a valuable tool in this field. This technical guide provides a comprehensive overview of this compound, its mechanism of action, detailed experimental protocols for its use in neurodegenerative disease models, and a summary of its application in elucidating disease-relevant signaling pathways.

Introduction to this compound

This compound is a small-molecule fluorescent probe designed for the specific detection of hydrogen peroxide within the mitochondria of living cells.[1] Its design incorporates two key functional moieties: a triphenylphosphonium (TPP) cation and a boronate-based chemical switch.[2]

-

Mitochondrial Targeting: The positively charged TPP group facilitates the accumulation of the probe within the mitochondrial matrix, driven by the organelle's negative membrane potential.[2]

-

H₂O₂ Sensing: The boronate group acts as a selective trigger. In the presence of H₂O₂, the boronate is oxidized, leading to a conformational change in the fluorophore that results in a significant increase in fluorescence intensity—a "turn-on" response.[2] This reaction is highly selective for H₂O₂ over other reactive oxygen species such as superoxide, nitric oxide, and hydroxyl radicals.

Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 954.68 g/mol | |

| Formula | C₅₂H₅₃BIN₂O₅P | |

| Excitation Max (λex) | ~510 nm | |

| Emission Max (λem) | ~530 nm | |

| Quantum Yield (Φ) | 0.405 (after reaction with H₂O₂) | |

| Solubility | Soluble up to 100 mM in DMSO | |

| Storage | Store at -20°C |

Mechanism of Action

The functionality of this compound is based on a well-defined chemical reaction that translates the presence of H₂O₂ into a measurable fluorescent signal.

Quantitative Data in Neurodegenerative Disease Models

While numerous studies have qualitatively demonstrated the utility of this compound in visualizing mitochondrial H₂O₂ in neurodegenerative disease models, comprehensive quantitative data in a standardized format remains limited in the readily available literature. The following tables are presented as illustrative examples of how such data could be structured, based on findings from related studies using other mitochondrial stress indicators.

Table 3.1: Illustrative Quantification of this compound Fluorescence in an Alzheimer's Disease Cell Model

| Cell Model | Treatment | This compound Fluorescence Intensity (Arbitrary Units, Mean ± SEM) | Fold Change vs. Control |

| SH-SY5Y Neuroblastoma | Vehicle Control | 100 ± 12 | 1.0 |

| SH-SY5Y Neuroblastoma | Amyloid-β (Aβ) Oligomers (10 µM) | 250 ± 25 | 2.5 |

| Primary Cortical Neurons | Vehicle Control | 120 ± 15 | 1.0 |

| Primary Cortical Neurons | Amyloid-β (Aβ) Oligomers (5 µM) | 280 ± 30 | 2.3 |

Table 3.2: Illustrative Quantification of this compound Fluorescence in a Parkinson's Disease Cell Model

| Cell Model | Treatment | This compound Fluorescence Intensity (Arbitrary Units, Mean ± SEM) | Fold Change vs. Control |

| SH-SY5Y Neuroblastoma | Vehicle Control | 95 ± 10 | 1.0 |

| SH-SY5Y Neuroblastoma | Rotenone (1 µM) | 310 ± 35 | 3.3 |

| iPSC-derived Dopaminergic Neurons | Wild-Type Control | 150 ± 20 | 1.0 |

| iPSC-derived Dopaminergic Neurons | LRRK2 G2019S Mutant | 350 ± 40 | 2.3 |

Table 3.3: Illustrative Quantification of this compound Fluorescence in a Huntington's Disease Cell Model

| Cell Model | Genotype | This compound Fluorescence Intensity (Arbitrary Units, Mean ± SEM) | Fold Change vs. Wild-Type |

| Striatal Neurons | Wild-Type Huntingtin (WT-Htt) | 110 ± 14 | 1.0 |

| Striatal Neurons | Mutant Huntingtin (mHtt) | 290 ± 32 | 2.6 |

Experimental Protocols

The following protocols are adapted from established methodologies for the use of this compound in neuronal cell cultures.[2]

Reagent Preparation

-

This compound Stock Solution: Prepare a 1-10 mM stock solution of this compound in anhydrous dimethyl sulfoxide (DMSO). Aliquot into small volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.

-

Cell Culture Medium: Use a medium that is free of phenol red and serum during the probe loading and imaging steps, as these components can interfere with fluorescence measurements. A suitable imaging buffer is Dulbecco's Phosphate-Buffered Saline (DPBS) or a HEPES-buffered saline solution.

Staining Protocol for Adherent Neuronal Cells

-

Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y, primary cortical neurons, or iPSC-derived neurons) on glass-bottom dishes or coverslips suitable for fluorescence microscopy. Culture the cells to the desired confluency or differentiation state.

-

Probe Loading:

-

Prepare a working solution of this compound by diluting the stock solution in the imaging buffer to a final concentration of 1-10 µM.

-

Remove the culture medium from the cells and wash once with warm imaging buffer.

-

Add the this compound working solution to the cells and incubate for 30-60 minutes at 37°C in a cell culture incubator.

-

-

Washing: After incubation, remove the this compound solution and wash the cells twice with warm imaging buffer to remove any excess, unloaded probe.

-

Induction of Oxidative Stress (Optional): To induce mitochondrial H₂O₂ production, cells can be treated with various stressors relevant to neurodegenerative disease models. Examples include:

-

Alzheimer's Disease Model: Amyloid-β oligomers (1-10 µM) for 1-24 hours.

-

Parkinson's Disease Model: Rotenone (0.1-1 µM) or MPP⁺ (1-5 µM) for 1-6 hours.

-

Huntington's Disease Model: 3-Nitropropionic acid (3-NP) (0.5-2 mM) for 6-24 hours.

-

-

Imaging:

-

Image the cells using a fluorescence microscope (confocal microscopy is recommended for optimal resolution of mitochondria).

-

Use an excitation wavelength of approximately 488-514 nm and collect emission between 520-560 nm.

-

Acquire images from multiple fields of view for each experimental condition to ensure robust data.

-

Data Analysis and Quantification

-

Image Processing: Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to quantify the fluorescence intensity.

-

Region of Interest (ROI) Selection: Define ROIs corresponding to individual cells or mitochondrial networks.

-

Background Correction: Measure the background fluorescence in an area with no cells and subtract this value from the fluorescence intensity of the ROIs.

-

Normalization: To account for variations in cell number or probe loading, the fluorescence intensity can be normalized to a co-localized mitochondrial marker (e.g., MitoTracker Deep Red) or to the cell area.

-

Statistical Analysis: Perform statistical analysis on the quantified fluorescence intensities to determine the significance of any observed differences between experimental groups.

Signaling Pathways and Experimental Workflows

Mitochondrial Oxidative Stress Signaling in Neurodegeneration

Mitochondrial H₂O₂ is not merely a damaging byproduct but also a signaling molecule that can influence various cellular pathways implicated in neurodegeneration.

Experimental Workflow for this compound Imaging

Conclusion

This compound is a powerful and specific tool for the investigation of mitochondrial hydrogen peroxide in the context of neurodegenerative diseases. Its ability to provide spatial and temporal information about H₂O₂ production in living neurons is invaluable for dissecting the complex role of oxidative stress in disease pathogenesis. While the availability of standardized quantitative data from its use in various disease models is still evolving, the detailed protocols and understanding of its mechanism of action provided in this guide should empower researchers to effectively employ this compound in their studies. Future work should focus on establishing standardized methods for the quantification of this compound fluorescence to facilitate cross-study comparisons and to accelerate the discovery of novel therapeutic strategies targeting mitochondrial dysfunction in neurodegenerative diseases.

References

Unveiling the Role of Mitochondrial Hydrogen Peroxide: A Technical Guide to the MitoPY1 Probe

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Application of MitoPY1 for the Detection and Functional Discovery of Mitochondrial Hydrogen Peroxide.

This document provides an in-depth overview of this compound, a fluorescent probe designed for the specific detection of hydrogen peroxide (H₂O₂) within the mitochondria of living cells. This guide will cover the core principles of this compound, detailed experimental protocols for its use, and its application in elucidating the intricate roles of mitochondrial H₂O₂ in cellular signaling and disease.

Introduction to this compound: A Targeted Approach to Mitochondrial H₂O₂ Detection

Mitochondria, the powerhouses of the cell, are also a primary source of reactive oxygen species (ROS), including hydrogen peroxide.[1] While once considered solely as damaging byproducts of metabolism, it is now understood that mitochondrial H₂O₂ plays a crucial role as a signaling molecule in a variety of physiological processes, including growth factor signaling, wound healing, neurogenesis, and the regulation of circadian rhythms.[1] To dissect these complex signaling pathways, tools that allow for the specific and localized detection of mitochondrial H₂O₂ are essential.

This compound is a small-molecule fluorescent probe engineered for this purpose.[1][2] It is a bifunctional molecule that combines a triphenylphosphonium (TPP) cation with a boronate-based fluorescent reporter.[1] The positively charged TPP group facilitates the accumulation of the probe within the negatively charged mitochondrial matrix.[1] The boronate group acts as a selective switch that, in the presence of H₂O₂, is cleaved, leading to a "turn-on" fluorescent signal.[1] This reaction is highly selective for H₂O₂ over other ROS, such as superoxide, nitric oxide, and hydroxyl radicals.[1]

Quantitative Data and Probe Specifications

For researchers planning experiments with this compound, a clear understanding of its chemical and photophysical properties is crucial. The following tables summarize the key quantitative data for this probe.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 954.68 g/mol | [Tocris Bioscience] |

| Formula | C₅₂H₅₃BIN₂O₅P | [Tocris Bioscience] |

| Solubility | Soluble to 100 mM in DMSO | [Tocris Bioscience] |

| Storage | Store at -20°C | [Tocris Bioscience] |

| CAS Number | 1041634-69-8 | [Tocris Bioscience] |

Table 2: Photophysical Properties of this compound (Post-reaction with H₂O₂)

| Property | Value | Reference |

| Excitation Maximum (λex) | 510 nm | [1] |

| Emission Maximum (λem) | 528 nm | [1] |

| Molar Extinction Coefficient (ε) | 22,300 M⁻¹cm⁻¹ at 510 nm | [1] |

| Quantum Yield (Φ) | 0.405 | [1] |

Experimental Protocols

The following sections provide detailed methodologies for the use of this compound in key experimental applications.

General Guidelines for this compound Preparation and Handling

-

Stock Solution Preparation: Dissolve this compound in anhydrous DMSO to prepare a stock solution, typically at a concentration of 1-10 mM. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light and moisture.

-

Working Solution Preparation: On the day of the experiment, dilute the this compound stock solution to the desired working concentration (typically 1-10 µM) in a suitable buffer or cell culture medium. It is recommended to prepare the working solution fresh for each experiment.

Protocol for Live-Cell Imaging of Mitochondrial H₂O₂ using Fluorescence Microscopy

This protocol outlines the steps for visualizing mitochondrial H₂O₂ in adherent cells using a fluorescence microscope.

-

Cell Seeding: Seed cells on glass-bottom dishes or coverslips at an appropriate density to achieve 50-70% confluency on the day of the experiment.

-

This compound Loading:

-

Wash the cells once with pre-warmed imaging buffer (e.g., Hanks' Balanced Salt Solution (HBSS) or phenol red-free medium).

-

Incubate the cells with the this compound working solution (1-10 µM in imaging buffer) for 30-60 minutes at 37°C in a CO₂ incubator. The optimal concentration and incubation time may vary depending on the cell type and experimental conditions and should be determined empirically.

-

-

Washing: After incubation, gently wash the cells twice with pre-warmed imaging buffer to remove excess probe.

-

Experimental Treatment: Apply the experimental treatment (e.g., drug, growth factor, or vehicle control) to the cells in fresh imaging buffer.

-

Image Acquisition:

-

Immediately begin imaging using a fluorescence microscope equipped with appropriate filters for this compound (e.g., excitation around 510 nm and emission around 530 nm).

-

Acquire images at different time points to monitor changes in mitochondrial H₂O₂ levels.

-

For co-localization studies, a mitochondrial-specific dye with distinct spectral properties (e.g., MitoTracker Deep Red) can be co-incubated with this compound.

-

-

Image Analysis: Quantify the fluorescence intensity of this compound in the mitochondrial regions of interest (ROIs) using image analysis software. Normalize the fluorescence intensity to a control condition or a baseline measurement.

Protocol for Quantitative Analysis of Mitochondrial H₂O₂ using Flow Cytometry

This protocol provides a method for the quantitative analysis of mitochondrial H₂O₂ in a cell population using flow cytometry.

-

Cell Preparation: Prepare a single-cell suspension of the cells of interest. For adherent cells, this will involve trypsinization followed by washing.

-

This compound Loading:

-

Resuspend the cells in pre-warmed buffer or medium at a concentration of approximately 1 x 10⁶ cells/mL.

-

Add the this compound working solution (1-10 µM) to the cell suspension and incubate for 30-60 minutes at 37°C, protected from light.

-

-

Washing: Pellet the cells by centrifugation and wash twice with pre-warmed buffer to remove excess probe.

-

Experimental Treatment: Resuspend the cells in fresh buffer and apply the experimental treatment.

-

Flow Cytometry Analysis:

-

Analyze the cells on a flow cytometer equipped with a blue laser (e.g., 488 nm) for excitation.

-

Detect the this compound fluorescence in the appropriate channel (e.g., FITC or GFP channel).

-

Collect data from a sufficient number of cells (e.g., 10,000-20,000 events per sample).

-

-

Data Analysis: Analyze the flow cytometry data to determine the mean fluorescence intensity (MFI) of the this compound signal in the cell population. Compare the MFI of treated samples to control samples to quantify changes in mitochondrial H₂O₂ levels.

Visualizing Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the use of this compound.

Mechanism of this compound Action

References

- 1. Preparation and use of this compound for imaging hydrogen peroxide in mitochondria of live cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mitochondrial H2O2 signaling is controlled by the concerted action of peroxiredoxin III and sulfiredoxin: Linking mitochondrial function to circadian rhythm - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Detection of Mitochondrial Hydrogen Peroxide in Cultured Cells using MitoPY1

Introduction

Mitochondria are a primary source of endogenous cellular hydrogen peroxide (H₂O₂), a key reactive oxygen species (ROS) involved in both physiological signaling and pathological oxidative stress.[1] MitoPY1 (Mitochondria Peroxy Yellow 1) is a fluorescent probe designed for the specific detection of H₂O₂ within the mitochondria of live cells.[1][2][3][4] This probe utilizes a triphenylphosphonium (TPP) cation to target the mitochondria, driven by the organelle's membrane potential.[1][5] Its fluorescence is activated by a boronate-based molecular switch that selectively reacts with H₂O₂ to yield a fluorescent product, MitoPY1ox, resulting in a "turn-on" fluorescence enhancement.[1][2][5] This specific reactivity allows for the visualization and quantification of localized changes in mitochondrial H₂O₂ levels, distinguishing it from other ROS.[1]

Principle of Detection

The this compound probe is comprised of two key functional domains: a TPP group for mitochondrial localization and a boronate-masked xanthene fluorophore.[1] In its native state, the boronate group quenches the fluorescence of the xanthene core. Upon reaction with H₂O₂, the boronate is converted to a phenol, which triggers the opening of a lactone ring. This structural change results in a highly fluorescent, fully conjugated xanthene fluorophore.[1] This mechanism provides a direct and selective method for detecting H₂O₂.

Applications

This compound is a valuable tool for investigating the role of mitochondrial H₂O₂ in a variety of cellular processes and disease models. Its applications include:

-

Monitoring oxidative stress: Detecting elevated mitochondrial H₂O₂ levels in response to toxins, such as paraquat in models of Parkinson's disease.[6][7]

-

Studying cellular signaling: Investigating the involvement of mitochondrial ROS in signaling pathways related to cell growth, proliferation, and apoptosis.[1]

-

Drug development: Screening compounds that may modulate mitochondrial ROS production.

-

Physiological studies: Examining changes in mitochondrial H₂O₂ levels during normal physiological processes.[1]

Data Presentation

Table 1: Spectroscopic and Staining Properties of this compound

| Property | Value | Reference |

| This compound (unreacted) | ||

| Excitation Wavelength (λex) | 489 nm, 510 nm | [1][6] |

| Emission Wavelength (λem) | 540 nm | [1][6] |

| Molar Extinction Coefficient (ε) | 14,300 M⁻¹cm⁻¹ at 489 nm; 14,200 M⁻¹cm⁻¹ at 510 nm | [1][6] |

| Quantum Yield (Φ) | 0.019 | [1][6] |

| MitoPY1ox (H₂O₂-reacted) | ||

| Excitation Wavelength (λex) | 510 nm | [1][6] |

| Emission Wavelength (λem) | 528 nm | [1][6] |

| Molar Extinction Coefficient (ε) | 22,300 M⁻¹cm⁻¹ at 510 nm | [1][6] |

| Quantum Yield (Φ) | 0.405 | [1][6] |

| Staining Conditions | ||

| Recommended Concentration | 5-10 µM | [1][5] |

| Incubation Time | 45-60 minutes | [1][5] |

| Incubation Temperature | 37 °C | [1][5] |

Experimental Protocols

Materials

-

This compound probe

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Cultured mammalian cells (e.g., HeLa)

-

Appropriate cell culture medium

-

Dulbecco's Phosphate-Buffered Saline (DPBS) or other suitable imaging buffer

-

Hoechst stain (for nuclear counterstaining, optional)

-

MitoTracker Deep Red (for mitochondrial co-localization, optional)[1]

-

Hydrogen peroxide (H₂O₂) or other stimulants (e.g., paraquat) for positive controls

-

Fluorescence microscope with appropriate filters (e.g., for GFP or YFP)

Protocol for Staining Cultured Cells with this compound

-

Cell Preparation:

-

Plate cells on a suitable imaging vessel (e.g., glass-bottom dishes, chamber slides) and culture until they reach the desired confluency.

-

-

Reagent Preparation:

-

Prepare a stock solution of this compound in anhydrous DMSO. Store protected from light at -20°C.

-

On the day of the experiment, dilute the this compound stock solution in DPBS or serum-free medium to the final working concentration (e.g., 10 µM).

-

-

Staining:

-

Remove the culture medium from the cells and wash once with DPBS.

-

Add the this compound working solution to the cells.

-

Incubate for 45 minutes at 37°C.[1]

-

-

Optional Co-staining and Stimulation:

-

After the initial this compound incubation, the medium can be exchanged for fresh DPBS containing optional counterstains like Hoechst for the nucleus and a mitochondrial marker like MitoTracker Deep Red.[1]

-

For positive control experiments, add the stimulant (e.g., 100 µM H₂O₂) to the cells and incubate for an additional 60 minutes at 37°C.[1]

-

-

Imaging:

-

Wash the cells with DPBS to remove excess probe.

-

Add fresh DPBS or imaging buffer to the cells.

-

Image the cells using a fluorescence microscope. For confocal microscopy, use an excitation wavelength of 488 nm or 510 nm and collect emission between 527 nm and 580 nm.[1]

-

This compound fluorescence can also be quantified using flow cytometry, typically through the GFP channel.[1]

-

Visualization

Caption: Experimental workflow for this compound staining of cultured cells.

Caption: Mitochondrial H₂O₂ production and its detection by this compound.

References

- 1. Preparation and use of this compound for imaging hydrogen peroxide in mitochondria of live cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preparation and use of this compound for imaging hydrogen peroxide in mitochondria of live cells | Springer Nature Experiments [experiments.springernature.com]

- 3. Preparation and use of this compound for imaging hydrogen peroxide in mitochondria of live cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. collaborate.princeton.edu [collaborate.princeton.edu]

- 5. researchgate.net [researchgate.net]

- 6. A Targetable Fluorescent Probe for Imaging Hydrogen Peroxide in the Mitochondria of Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mitochondrial-targeted fluorescent probes for reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Live-Cell Imaging with MitoPY1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitochondria are central to cellular metabolism and signaling, and the production of reactive oxygen species (ROS) within these organelles is a key aspect of both physiological and pathological processes.[1][2][3] Hydrogen peroxide (H₂O₂) is a major ROS implicated in a variety of cellular events, from signal transduction to oxidative stress-induced cell death.[1][4] MitoPY1 (Mitochondria Peroxy Yellow 1) is a fluorescent probe specifically designed for the detection of H₂O₂ within the mitochondria of living cells.[1][2][3][5][6][7] This bifunctional molecule combines a triphenylphosphonium (TPP) cation, which directs its accumulation within the negatively charged mitochondrial matrix, with a boronate-based switch that reacts selectively with H₂O₂ to produce a fluorescent signal.[1][2][3][5][6][7] This "turn-on" fluorescence response allows for the visualization of changes in mitochondrial H₂O₂ levels in real-time.[1][4]

Principle of Detection

This compound's mechanism for detecting hydrogen peroxide involves a chemoselective reaction. The non-fluorescent this compound probe contains a boronate group that, in the presence of H₂O₂, undergoes oxidative deboronation to form a highly fluorescent phenol product, MitoPY1ox.[1] This conversion leads to a significant increase in the fluorescence quantum yield, allowing for the sensitive detection of H₂O₂.[1][4] The probe demonstrates high selectivity for H₂O₂ over other reactive oxygen species such as superoxide, nitric oxide, and hydroxyl radicals.[1][8][9]

Data Presentation

Quantitative Data Summary

| Property | Value | Reference |

| Excitation Maximum (λex) | 510 nm | [1][4][8][9] |

| Emission Maximum (λem) | 528 - 530 nm | [1][4][8][9] |

| Quantum Yield (Φ) of MitoPY1ox | 0.405 | [1][4][8][9] |

| Recommended Loading Concentration | 5 - 10 µM | [1][4][6] |

| Recommended Incubation Time | 45 - 60 minutes | [1][4] |

| Solubility | Soluble to 100 mM in DMSO | [8] |

| Storage | Store at -20°C, protected from light | [8] |

Experimental Protocols

Reagent Preparation

1 mM this compound Stock Solution:

-

To prepare a 1 mM stock solution, dissolve the appropriate mass of this compound in high-quality, anhydrous dimethyl sulfoxide (DMSO).[8][9]

-

For example, for a product with a molecular weight of 954.68 g/mol , dissolve 0.955 mg in 1 mL of DMSO.

-

Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C, protected from light.[8] The solid form can be stored for months in the dark at -20°C with a desiccant.[1]

Staining Medium:

-

On the day of the experiment, dilute the 1 mM this compound stock solution to the desired final working concentration (typically 5-10 µM) in a suitable live-cell imaging medium (e.g., Dulbecco's Phosphate-Buffered Saline (DPBS) or pre-warmed cell culture medium).[1][4][6]

-

It is crucial to determine the optimal concentration for each specific cell type and experimental conditions.

Live-Cell Staining and Imaging Protocol for Adherent Cells

-

Cell Culture: Culture adherent cells on sterile glass-bottom dishes or chambered cover slides suitable for fluorescence microscopy. Grow cells to the desired confluency.

-

Medium Removal: Aspirate the cell culture medium from the dish.

-

Washing: Gently wash the cells once with pre-warmed (37°C) live-cell imaging medium.

-

Loading with this compound: Add the freshly prepared this compound staining solution to the cells, ensuring the entire surface of the cells is covered.

-

Incubation: Incubate the cells for 45-60 minutes at 37°C in a CO₂ incubator.[1][4] The optimal incubation time may vary depending on the cell type and should be determined empirically.[1]

-

Washing: After incubation, remove the staining solution and wash the cells three times with pre-warmed live-cell imaging medium to remove any excess probe.

-